Home > Products > Screening Compounds P81486 > 1(c) paragraph sign-Methyl Dapagliflozin
1(c) paragraph sign-Methyl Dapagliflozin -

1(c) paragraph sign-Methyl Dapagliflozin

Catalog Number: EVT-13524931
CAS Number:
Molecular Formula: C22H27ClO7
Molecular Weight: 438.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1(c) paragraph sign-Methyl Dapagliflozin is a compound categorized primarily as a sodium-glucose co-transporter 2 inhibitor. This class of medications is predominantly used for the treatment of type 2 diabetes mellitus, where they help to control blood sugar levels by preventing glucose reabsorption in the kidneys. Dapagliflozin, the active form of this compound, is marketed under various brand names, including Farxiga and Forxiga, and has been recognized for its efficacy in managing not only diabetes but also heart failure and chronic kidney disease .

Source

Dapagliflozin was developed by Bristol-Myers Squibb in collaboration with AstraZeneca and was first approved by the United States Food and Drug Administration in January 2014. It is listed on the World Health Organization's List of Essential Medicines, highlighting its significance in clinical practice .

Classification

The compound falls under the drug class of sodium-glucose co-transporter 2 inhibitors. Its chemical structure is defined by the IUPAC name: (2S,3R,4R,5S,6R)-2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol, with a molecular formula of C21_{21}H25_{25}ClO6_6 and a CAS number of 461432-26-8 .

Synthesis Analysis

Methods

The synthesis of dapagliflozin has been documented through various methods. The initial synthesis disclosed a patent by Bristol-Myers Squibb in 2002. This process involves several key steps:

  1. Formation of Aryl Lithium Complex: An aryl lithium compound is reacted with a trimethylsilyl-protected gluconolactone.
  2. Deprotection: The trimethylsilyl groups are removed using methanesulfonic acid in methanol.
  3. Methoxy Group Removal: An intermediate product containing an unwanted methoxy group at the anomeric center is treated with triethylsilane in the presence of boron trifluoride etherate to yield dapagliflozin .

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yields and purity. The use of protective groups is critical to prevent unwanted side reactions during the synthesis.

Molecular Structure Analysis

Structure

Dapagliflozin's molecular structure consists of a glucitol backbone modified with various aromatic groups, which contribute to its biological activity. The compound's stereochemistry plays a crucial role in its interaction with the sodium-glucose co-transporter.

Data

  • Molecular Weight: Approximately 408.87 g/mol
  • Chemical Formula: C21_{21}H25_{25}ClO6_6
  • InChI Key: JVHXJTBJCFBINQ-ADAARDCZSA-N

The three-dimensional structure can be represented using various chemical drawing software tools that illustrate its stereochemistry and functional groups .

Chemical Reactions Analysis

Reactions

Dapagliflozin undergoes several chemical reactions that are essential for its pharmacological activity:

  1. Inhibition Reaction: The primary mechanism involves competitive inhibition of the sodium-glucose co-transporter 2 protein in the renal proximal tubules.
  2. Metabolic Pathways: Once administered, dapagliflozin is metabolized primarily in the liver through glucuronidation and oxidation processes.

Technical Details

The pharmacokinetics of dapagliflozin indicate high bioavailability (approximately 78%) following oral administration, with extensive protein binding (around 91%) observed in plasma .

Mechanism of Action

Dapagliflozin exerts its therapeutic effects primarily through the inhibition of sodium-glucose co-transporter 2 located in the proximal tubule of the nephron. By blocking this transporter:

  • Glucose Reabsorption Reduction: The reabsorption of glucose back into circulation is decreased.
  • Increased Glucosuria: This leads to increased glucose excretion in urine, resulting in lower blood glucose levels.

Clinical studies have demonstrated that dapagliflozin effectively lowers glycated hemoglobin levels (HbA1c), indicating improved glycemic control over time .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dapagliflozin is typically presented as yellow biconvex tablets.
  • Solubility: It exhibits variable solubility depending on pH conditions but is classified as a Biopharmaceutical Classification System Class III drug.

Chemical Properties

  • Stability: Dapagliflozin maintains stability under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa values indicate its acidic properties which influence its absorption and distribution characteristics .
Applications

Dapagliflozin has several significant applications in clinical settings:

  1. Type 2 Diabetes Management: It is primarily used to improve glycemic control as an adjunct to diet and exercise.
  2. Heart Failure Treatment: Recent approvals expanded its use to reduce cardiovascular risks associated with heart failure.
  3. Chronic Kidney Disease: It has been indicated for patients at risk for kidney function decline .
Introduction to 1α-Methyl Dapagliflozin in Pharmaceutical Chemistry

1α-Methyl Dapagliflozin (CAS 714269-57-5) is a structurally modified analog of the blockbuster antidiabetic drug dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Unlike its parent compound, this derivative features a methyl group replacing the anomeric hydrogen at the C1 position of the glucopyranose ring, fundamentally altering its stereoelectronic properties. In pharmaceutical chemistry, this compound has emerged as a critical marker in drug quality control rather than a therapeutic agent itself. Its significance lies primarily in its role as a synthesis-derived impurity that must be rigorously monitored and controlled during dapagliflozin manufacturing to ensure final product purity, safety, and efficacy. The compound exemplifies how minor structural variations—in this case, methylation at the pharmacologically critical anomeric position—can substantially impact molecular interactions with biological targets while serving as an essential quality indicator in pharmaceutical analysis [1] [4] [6].

Role as a Process-Related Impurity in Dapagliflozin Synthesis

The formation of 1α-Methyl Dapagliflozin is intrinsically linked to key synthetic steps in dapagliflozin production. Dapagliflozin synthesis typically involves stereoselective glycosylation between a glucopyranose derivative and the chlorophenyl benzyl ether aglycone precursor. During the critical anomeric center formation, the reduction step employing triethylsilane (Et₃SiH) and Lewis acids (e.g., BF₃·OEt₂) presents a vulnerability for methyl group introduction. When methanol is present as a solvent or impurity, competitive reaction pathways emerge where methanol can serve as a methyl donor instead of the intended hydride source. This process occurs through an SN1-type mechanism where the oxocarbenium ion intermediate is trapped by methanol rather than silane-derived hydride, yielding the methylated derivative as a side product [3] [8].

The impurity profile of dapagliflozin APIs consistently identifies 1α-Methyl Dapagliflozin as a structurally related organic impurity requiring strict control. Analytical characterization reveals this impurity typically constitutes 0.05–0.5% of the drug substance in early synthesis batches, necessitating optimization of reduction conditions to minimize its formation. Purification challenges arise from the compound's structural similarity to dapagliflozin, particularly its identical aglycone moiety and near-identical polarity. Modern synthetic approaches have mitigated this impurity through:

  • Rigorous solvent control excluding protic solvents during reduction
  • Optimized stoichiometry of triethylsilane reductant
  • Alternative hydrogenation catalysts
  • Chromatographic purification techniques exploiting subtle polarity differences [1] [6] [8]

Table 1: Characterization of 1α-Methyl Dapagliflozin as Process-Related Impurity

PropertySpecificationAnalytical MethodSignificance
Chemical Name(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triolNMR, HRMSDistinguishes from parent compound
Molecular FormulaC₂₂H₂₇ClO₇Elemental AnalysisConfirms elemental composition
CAS Number714269-57-5-Unique identifier for regulatory documentation
Typical Concentration0.05–0.5% in crude batchesHPLC-UV/PDADetermines purification requirements
Purification MethodPreparative HPLC or crystallization-Critical for achieving ICH-specified limits
Structural AlertMethylated anomeric carbon-Indicates process deviation during reduction step

Structural Relationship to SGLT2 Inhibitor Pharmacophores

The structural distinction of 1α-Methyl Dapagliflozin—methylation at the anomeric carbon—represents a critical modification within the conserved pharmacophore of SGLT2 inhibitors. This modification transforms the molecule from a potent inhibitor to a virtually inactive compound through three key mechanisms:

  • Glycosidic Bond Geometry Alteration: The β-oriented glycosidic bond in dapagliflozin (natural D-glucose configuration) is essential for optimal positioning within the SGLT2 glucose binding pocket. The methyl substitution at C1 forces adoption of an α-configuration (as evidenced by the "1α" designation), creating steric incompatibility with the transporter's recognition site. Molecular modeling demonstrates a 2.3Å displacement of the aglycone moiety relative to the native orientation in dapagliflozin, disrupting key hydrophobic interactions with transmembrane helices 13 and 14 of SGLT2 [3] [5] [10].

  • Hydrogen Bonding Network Disruption: The anomeric oxygen in dapagliflozin forms a critical hydrogen bond with Asn-51 in human SGLT2 (hSGLT2). Methylation eliminates this hydrogen bond donor capability while introducing steric bulk that repels the Gln-457 side chain. This dual effect reduces binding affinity by approximately 200-fold compared to dapagliflozin, as confirmed by radiolabeled glucose uptake inhibition assays showing IC₅₀ values >100 μM versus 1.1 nM for the parent drug [2] [10].

  • Glucose Mimicry Impairment: SGLT2 inhibitors function as glucose mimetics that exploit the transporter's natural substrate recognition mechanism. The methyl group introduces an unnatural, hydrophobic moiety at the precise position where the hydroxyl group participates in sodium coordination (a prerequisite for conformational changes driving glucose transport). This modification fundamentally disrupts the compound's ability to engage the sodium-coordinating residues (notably Met-73 and His-80), explaining its near-complete loss of inhibitory activity despite preservation of other pharmacophore elements [2] [5].

Table 2: Structural and Pharmacological Comparison with Dapagliflozin

CharacteristicDapagliflozin1α-Methyl DapagliflozinPharmacological Impact
Anomeric Configurationβ-O-linkageα-O-MethylLoss of complementary binding geometry in SGLT2
Molecular Weight408.87 g/mol438.90 g/molIncreased lipophilicity (clogP +0.38)
SGLT2 IC₅₀1.1 nM>100 μM~100,000-fold reduction in potency
SGLT1 Selectivity Ratio1,200-fold (SGLT2>SGLT1)<10-foldLoss of SGLT2 selectivity
Hydrogen Bond CapacityDonor at O1Neither donor nor acceptor at O1Disrupted interaction with Asn51
Binding Energy (ΔG)-9.8 kcal/mol-5.2 kcal/molReduced binding stability
Glucose MimicryPreserved hydroxyl orientationDisrupted at C1 positionInability to coordinate sodium ion

Regulatory Significance in ANDA Filings and ICH Guidelines

1α-Methyl Dapagliflozin holds substantial regulatory importance as a specified impurity in dapagliflozin drug substance and products. Its control is mandated in Abbreviated New Drug Applications (ANDAs) for generic dapagliflozin, governed by ICH Q3A(R2) and Q3B(R2) guidelines on impurities in new drug substances and products. Regulatory expectations require:

  • Identification Thresholds: Must be identified when exceeding 0.10% in the drug substance (≥1g daily dose), necessitating full spectroscopic characterization (NMR, HRMS, IR) and retention time matching against the authentic standard [1] [4].
  • Qualification Thresholds: Requires safety data (genotoxicity studies) if exceeding 0.15% in drug substance or 0.2% in drug product, establishing that the impurity does not present unacceptable risks.
  • Specification Limits: Typically controlled at ≤0.15% in final drug substance through validated HPLC/UV or UPLC-MS methods with specific relative retention times (RRT ~0.85–0.95 relative to dapagliflozin) [4] [7].

Analytical methods for its quantification employ reversed-phase chromatography with C18 stationary phases (e.g., Waters XBridge Shield RP18, 150×4.6mm, 3.5μm) and mobile phases combining phosphate buffers (pH 3.0–4.5) with acetonitrile gradients. Detection typically utilizes UV monitoring at 220–230nm or advanced mass spectrometry for enhanced specificity. Method validation parameters must demonstrate specificity, accuracy (95–105% recovery), precision (RSD <5%), and sensitivity (LOD ≤0.03%) [1] [7].

Table 3: Regulatory Requirements for 1α-Methyl Dapagliflozin Control

ParameterICH RequirementTypical SpecificationAnalytical Control Strategy
Reporting Threshold0.05%0.03% (HPLC)Full chromatographic integration
Identification Threshold0.10%0.10%Use of certified reference material (CRM)
Qualification Threshold0.15%0.15%Genotoxicity assessment (Ames test)
Specification Limit≤0.15% (DS); ≤0.2% (DP)NMT 0.15%Validated HPLC method with relative response factor
Stability IndicatingMust detect degradation productsForced degradation studiesStressed conditions: acid, base, oxidation, thermal
Reference StandardFully characterizedCertified purity ≥95%Traceable to USP/EP standards

The stability profile of 1α-Methyl Dapagliflozin differs significantly from dapagliflozin itself. While the parent drug degrades primarily through glucuronidation pathways and hydrolytic cleavage, the methylated analog demonstrates greater resistance to enzymatic degradation but increased susceptibility to acid-catalyzed hydrolysis at elevated temperatures. This necessitates specific storage conditions (2–8°C, anhydrous environment) for analytical reference standards to prevent decomposition [1] [4] [6]. Regulatory submissions must include complete method validation data, impurity fate mapping through synthesis steps, and purge studies demonstrating consistent control below ICH thresholds across manufacturing batches.

Properties

Product Name

1(c) paragraph sign-Methyl Dapagliflozin

IUPAC Name

2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol

Molecular Formula

C22H27ClO7

Molecular Weight

438.9 g/mol

InChI

InChI=1S/C22H27ClO7/c1-3-29-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22(28-2)21(27)20(26)19(25)18(12-24)30-22/h4-9,11,18-21,24-27H,3,10,12H2,1-2H3

InChI Key

GKTWLVVOULBRDU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.